2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid is a chemical compound with the molecular formula C8H9NO4 It is characterized by the presence of a pyridinone ring attached to an acetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid typically involves the reaction of 2-oxo-1,2-dihydropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridinone attacks the carbon atom of the chloroacetic acid, resulting in the formation of the ether linkage.
Reaction Conditions:
Reagents: 2-oxo-1,2-dihydropyridine, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: A suitable solvent such as ethanol or water
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Time: The reaction is usually complete within a few hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine ring.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ether linkage.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and biologically active compounds.
Biological Studies: It is used in studies related to enzyme inhibition, antioxidant activity, and other biological processes.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in reducing the accumulation of sorbitol, which is associated with diabetic complications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid
- 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives
- 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives
Uniqueness
2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid is unique due to its specific structure, which combines a pyridinone ring with an acetic acid moiety through an ether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
CAS No. |
2172159-29-2 |
---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-[(2-oxo-1H-pyridin-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-6-3-5(1-2-8-6)12-4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI Key |
ZKGWAZKNSIODEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.